molecular formula C8H9N3S B1293816 2-Hydrazinyl-4-methylbenzo[d]thiazole CAS No. 20174-68-9

2-Hydrazinyl-4-methylbenzo[d]thiazole

Cat. No. B1293816
Key on ui cas rn: 20174-68-9
M. Wt: 179.24 g/mol
InChI Key: DYWNRVWOUASMDT-UHFFFAOYSA-N
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Patent
US03937714

Procedure details

4-Methyl-2-aminobenzothiazole (8.21 g.; 0.05 mole), hydrazine monohydrochloride (1.14 g.; 0.017 mole), 85% hydrazine hydrate (1.96 g.; 0.033 mole), and 41 ml. of ethylene glycol were mixed, and the mixture heated under N2 atmosphere to 140°C. These reaction conditions were continued for 15 hours; the reaction mixture was then permitted to cool slowly to romm temperature and, for convenience only, stored overnight under N2 atmosphere. Water (45 ml.) was added to the reaction mixture in the morning to force crystallization. The reaction mixture was then filtered to separate the desired 4-methyl-2-hydrazinobenzothiazole compound. It was dried in vacuo overnight at 60°C. The yield was 8.00 g., 89% yield, m.p. 143°-51°C. Non-aqueous titration showed the product to be 85.8% pure.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl.[NH2:13]N.O.NN.C(O)CO>O>[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([NH:11][NH2:13])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.21 g
Type
reactant
Smiles
CC1=CC=CC2=C1N=C(S2)N
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
Cl.NN
Step Three
Name
Quantity
1.96 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These reaction conditions
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly
WAIT
Type
WAIT
Details
for convenience only, stored overnight under N2 atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to separate the desired 4-methyl-2-hydrazinobenzothiazole compound
CUSTOM
Type
CUSTOM
Details
It was dried in vacuo overnight at 60°C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
CC1=CC=CC2=C1N=C(S2)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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